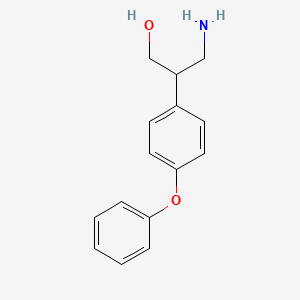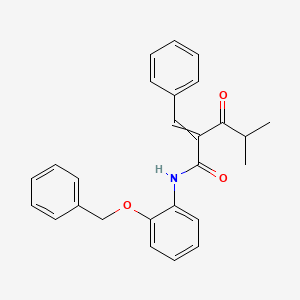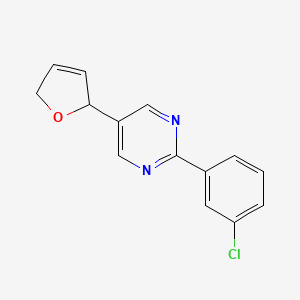![molecular formula C18H20O5S B13895183 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid is a phenylacetic acid derivative. Phenylacetic acid and its derivatives are known for their versatile biological activities and are used as starting materials for various functionalizations
Métodos De Preparación
The synthesis of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid typically involves multi-step reactions. Starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure, followed by its conversion into the desired phenylacetic acid derivative . Industrial production methods may involve similar multi-step processes, optimized for large-scale production.
Análisis De Reacciones Químicas
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other complex molecules.
Biology: It may have potential biological activities, such as antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, phenylacetic acid derivatives can exert antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .
Comparación Con Compuestos Similares
Similar compounds to 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid include other phenylacetic acid derivatives, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have been evaluated for their antimicrobial and anti-inflammatory activities.
Propiedades
Fórmula molecular |
C18H20O5S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[4-(3-phenylmethoxypropylsulfonyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H20O5S/c19-18(20)13-15-7-9-17(10-8-15)24(21,22)12-4-11-23-14-16-5-2-1-3-6-16/h1-3,5-10H,4,11-14H2,(H,19,20) |
Clave InChI |
DTCNTBWWRWZHJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCS(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)

![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B13895119.png)




![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)

![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)


